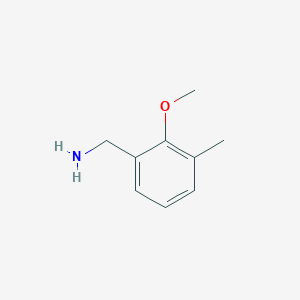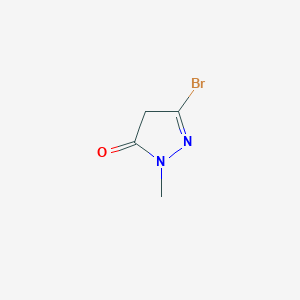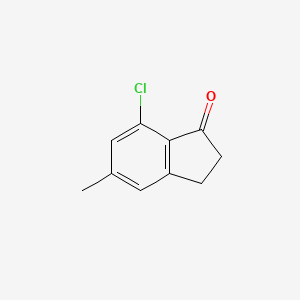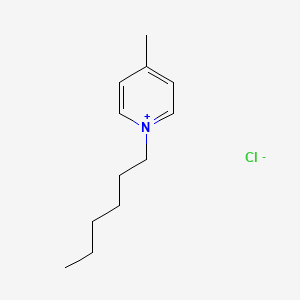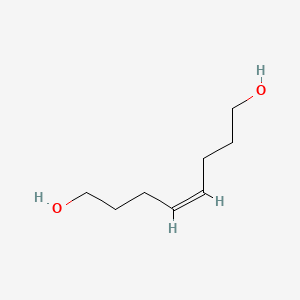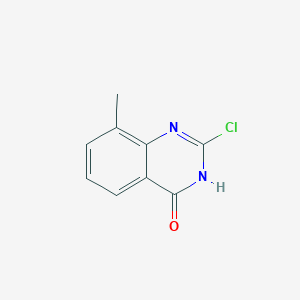
2-Chloro-8-methylquinazolin-4(3H)-one
Vue d'ensemble
Description
2-Chloro-8-methylquinazolin-4(3H)-one, also known as CMQ, is a heterocyclic organic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. CMQ belongs to the class of quinazolinone derivatives, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Kadhim et al. (2017) explored the properties of various quinazolinone derivatives, including those related to 2-Chloro-8-methylquinazolin-4(3H)-one, as corrosion inhibitors. They found that these compounds, due to their nitrogen content and molecular weight, can effectively inhibit corrosion on mild steel in acidic environments (Kadhim et al., 2017).
Antimicrobial and Antifungal Activities
Kubicová et al. (2003) synthesized various quinazoline-4-thiones, similar to 2-Chloro-8-methylquinazolin-4(3H)-one, which showed promising antimycobacterial, photosynthesis-inhibiting, and antialgal activities. They identified compounds with significant antimicrobial properties, particularly against Mycobacterium avium and M. kansasii (Kubicová et al., 2003).
Anti-Inflammatory and Anticancer Potentials
A study by Keche & Kamble (2014) highlighted the synthesis of novel 2-methylquinazolin-4(3H)-one derivatives that showed considerable anti-inflammatory and antimicrobial activities. Their research suggested the potential of these compounds in developing new therapeutic agents (Keche & Kamble, 2014). Additionally, Sirisoma et al. (2009) identified derivatives of 2-Chloro-8-methylquinazolin-4(3H)-one as potent apoptosis inducers, highlighting their efficacy in cancer treatment and high blood-brain barrier penetration (Sirisoma et al., 2009).
Green Synthesis in Anticancer Research
Kabri et al. (2009) reported on the microwave-assisted synthesis of quinazoline derivatives in an eco-friendly manner. This study contributes to the development of anticancer agents and showcases the versatility of quinazoline derivatives in medicinal chemistry (Kabri et al., 2009).
Tuberculosis Treatment
Panneerselvam et al. (2016) synthesized novel quinazolin-4(3H)-one compounds, demonstrating potent activity against Mycobacterium tuberculosis. This study suggests the potential application of these compounds in developing new treatments for tuberculosis (Panneerselvam et al., 2016).
Propriétés
IUPAC Name |
2-chloro-8-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUXHJYSOSKRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653131 | |
| Record name | 2-Chloro-8-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methylquinazolin-4(3H)-one | |
CAS RN |
62484-40-6 | |
| Record name | 2-Chloro-8-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)
![Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-](/img/structure/B3275333.png)
![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde](/img/structure/B3275353.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)
